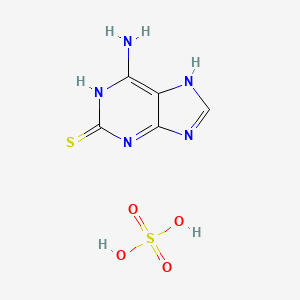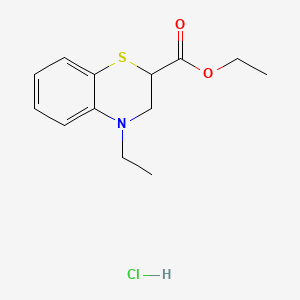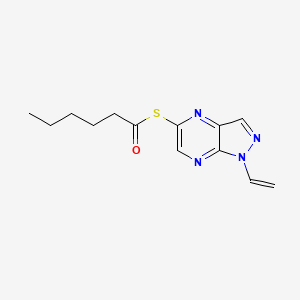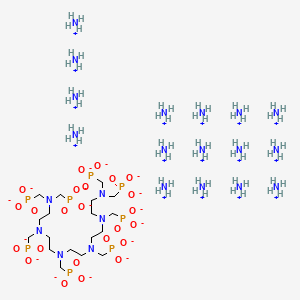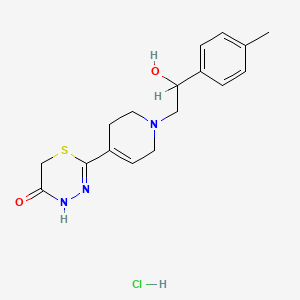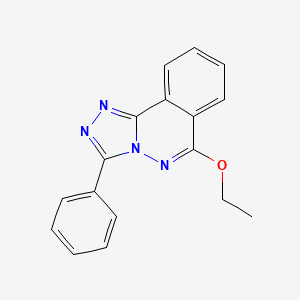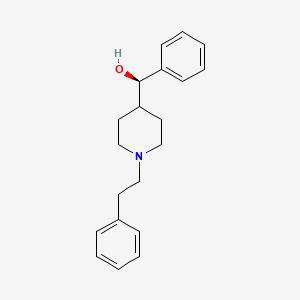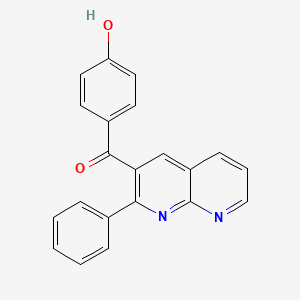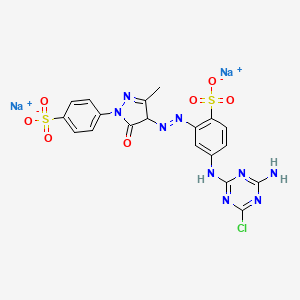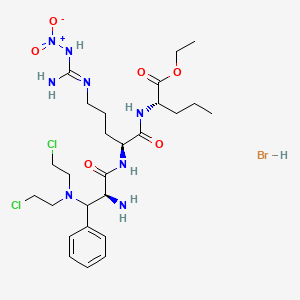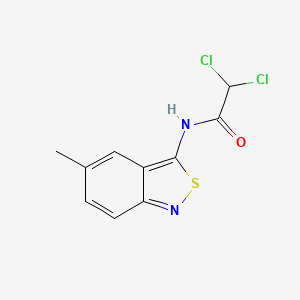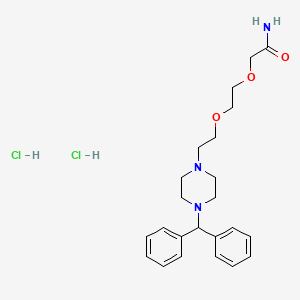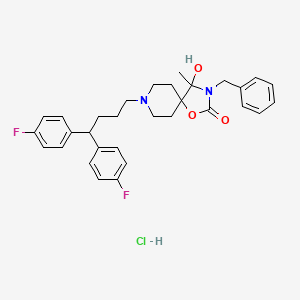
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-4-hydroxy-4-methyl-3-(phenylmethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-4-hydroxy-4-methyl-3-(phenylmethyl)-, monohydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound is known for its potent inhibitory effects on neural calcium uptake and its protective action against brain edema and memory deficits .
Preparation Methods
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives involves several steps. One method includes the dissolution of 8-[2-(4-fluorophenyl)ethyl]-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one in n-butylamine . Industrial production methods often involve the use of specific reagents such as 4-methylbenzenesulphonic acid and xylene under reflux conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include 4-methylbenzenesulphonic acid and n-butylamine . Major products formed from these reactions include derivatives with potent inhibitory effects on neural calcium uptake .
Scientific Research Applications
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives have been extensively studied for their anticonvulsant properties. These compounds have shown effectiveness in maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests . Additionally, they have been investigated for their neuroprotective effects against brain edema and memory deficits .
Mechanism of Action
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives involves the inhibition of neural calcium uptake. This action is crucial in protecting against brain edema and memory deficits . The molecular targets and pathways involved include GABAA receptors, which play a significant role in the compound’s anticonvulsant properties .
Comparison with Similar Compounds
Similar compounds to 1-Oxa-3,8-diazaspiro(4.5)decan-2-one include N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione and 2-azaspiro[4.5]decane-1,3-dione . These compounds share similar structural features and pharmacological properties. 1-Oxa-3,8-diazaspiro(4.5)decan-2-one stands out due to its unique inhibitory effects on neural calcium uptake and its protective action against brain edema and memory deficits .
Properties
CAS No. |
134070-10-3 |
|---|---|
Molecular Formula |
C31H35ClF2N2O3 |
Molecular Weight |
557.1 g/mol |
IUPAC Name |
3-benzyl-8-[4,4-bis(4-fluorophenyl)butyl]-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C31H34F2N2O3.ClH/c1-30(37)31(38-29(36)35(30)22-23-6-3-2-4-7-23)17-20-34(21-18-31)19-5-8-28(24-9-13-26(32)14-10-24)25-11-15-27(33)16-12-25;/h2-4,6-7,9-16,28,37H,5,8,17-22H2,1H3;1H |
InChI Key |
UQNVCGXELDWMMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC(=O)N1CC5=CC=CC=C5)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



